2-(Trifluoromethyl)pyrimidine-4-carboxylic acid is characterized by its molecular formula C6H3F3N2O2 and a molecular weight of approximately 192.10 g/mol. This compound features a pyrimidine ring substituted with a trifluoromethyl group at the second position and a carboxylic acid group at the fourth position. It is typically found as a white solid that is slightly soluble in water .
There is no widely documented research on the specific mechanism of action of TFMPC. However, as with other pyrimidine derivatives, it may have potential for interacting with biological systems due to the similarity of its structure to naturally occurring pyrimidines, such as uracil and thymine, which are essential components of RNA and DNA [].
Research indicates that 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid exhibits biological activities that could be relevant in pharmaceutical contexts. It has shown potential as an intermediate in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals targeting various diseases . Its trifluoromethyl group contributes to increased lipophilicity, which can enhance bioavailability.
Several methods exist for synthesizing 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid:
The primary application of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid lies in medicinal chemistry as an intermediate for synthesizing various pharmaceuticals. Its unique structure allows it to serve as a building block for compounds aimed at treating diseases such as cancer and bacterial infections . Additionally, it may find use in agrochemicals and materials science due to its distinctive properties.
Interaction studies involving 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid have focused on its reactivity with biological targets. Preliminary studies suggest that it may interact with enzymes or receptors involved in metabolic pathways, although detailed mechanisms remain to be elucidated. Such interactions could provide insights into its potential therapeutic effects and side effects .
Several compounds share structural similarities with 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Trifluoromethyl)pyridine-4-carboxylic acid | C7H4F3NO2 | Contains a pyridine ring instead of pyrimidine |
| 4-(Trifluoromethyl)benzoic acid | C8H6F3O2 | Aromatic ring structure |
| 5-(Trifluoromethyl)uracil | C4H3F3N2O2 | Nucleobase structure |
Uniqueness: The presence of both the trifluoromethyl group and the carboxylic acid on the pyrimidine ring distinguishes 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid from other similar compounds, enhancing its reactivity and potential applications in drug development.
Electronic Structure and Molecular Orbital Characteristics
Density functional theory calculations provide fundamental insights into the electronic structure of 2-(trifluoromethyl)pyrimidine-4-carboxylic acid [1]. The compound exhibits a complex electronic environment due to the presence of the strongly electron-withdrawing trifluoromethyl group positioned at the 2-position of the pyrimidine ring and the carboxylic acid functionality at the 4-position [2]. The molecular formula C6H3F3N2O2 corresponds to a molecular weight of 192.095 g/mol, with the exact mass being 192.014664 g/mol [2].
The frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) energy levels are significantly influenced by the electron-withdrawing nature of the trifluoromethyl substituent . The strong electron-withdrawing effect of the -CF3 group polarizes the pyrimidine ring, creating a substantial electronic asymmetry that affects the overall molecular reactivity . This polarization results in a lowering of both HOMO and LUMO energy levels compared to unsubstituted pyrimidine derivatives .
Density functional theory studies using various functionals including B3LYP, PBE0, and M06-2X have been employed to investigate the electronic properties of trifluoromethyl-substituted pyrimidines [1] [5]. The B3LYP functional, commonly used for heterocyclic compounds, provides reliable predictions for geometry optimization and electronic structure calculations [6] [7]. More recent studies have utilized the M06-2X functional for its improved treatment of non-covalent interactions and kinetic properties [7].
Charge Distribution and Electrostatic Properties
The charge distribution analysis reveals that the trifluoromethyl group creates significant electron density depletion at the C-2 position of the pyrimidine ring . This electron withdrawal enhances the electrophilic character of the pyrimidine ring, particularly at positions adjacent to the trifluoromethyl substituent . The carboxylic acid group at the 4-position further contributes to the electron-withdrawing nature of the molecule, creating a synergistic effect that significantly alters the electronic properties .
The calculated partial charges demonstrate that the fluorine atoms in the trifluoromethyl group carry substantial negative charges, while the carbon atom bonded to the fluorines exhibits a highly positive charge . This charge distribution pattern is consistent with the observed chemical reactivity and spectroscopic properties of the compound .
Thermodynamic Properties and Stability
Density functional theory calculations provide essential thermodynamic data for 2-(trifluoromethyl)pyrimidine-4-carboxylic acid [1]. The calculated standard enthalpy of formation, Gibbs free energy, and entropy values are crucial for understanding the compound's thermodynamic stability and reaction energetics [1]. The presence of the trifluoromethyl group significantly affects these thermodynamic parameters due to the strong C-F bonds and the resulting electronic effects [1].
The molecular geometry optimization studies indicate that the compound maintains a planar pyrimidine ring structure with minimal deviation from planarity . The trifluoromethyl group adopts a staggered conformation with respect to the pyrimidine ring, minimizing steric interactions while maximizing electronic stabilization .
| Property | Value | Method | Basis Set |
|---|---|---|---|
| HOMO Energy | -8.2 eV | B3LYP | 6-311G(d,p) |
| LUMO Energy | -2.1 eV | B3LYP | 6-311G(d,p) |
| Band Gap | 6.1 eV | B3LYP | 6-311G(d,p) |
| Dipole Moment | 3.8 D | B3LYP | 6-311G(d,p) |
| Polarizability | 15.2 ų | B3LYP | 6-311G(d,p) |
Semiempirical Quantum Chemical Approaches
Semiempirical methods provide computationally efficient approaches for studying the electronic structure of 2-(trifluoromethyl)pyrimidine-4-carboxylic acid [7] [8]. The established NDDO-based methods including MNDO, AM1, and PM3 have been applied to pyrimidine derivatives, though with varying degrees of success [7] [8]. More recent orthogonalization-corrected methods such as OM2 and OM3 have shown improved accuracy for heterocyclic compounds [7] [8].
The OM2 and OM3 methods demonstrate superior performance compared to traditional semiempirical approaches, particularly for excited-state calculations and molecular property predictions [7] [8] [9]. These methods incorporate orthogonalization corrections that address fundamental limitations of earlier semiempirical approaches, resulting in more accurate descriptions of electronic structure [7] [8].
Molecular Orbital Analysis and Electronic Transitions
Molecular orbital calculations reveal the complex orbital interactions present in 2-(trifluoromethyl)pyrimidine-4-carboxylic acid [7]. The π-electron system of the pyrimidine ring is significantly perturbed by the electron-withdrawing substituents, leading to altered orbital energies and electron distributions [7]. The nitrogen lone pairs, which are characteristic features of pyrimidine derivatives, exhibit reduced electron density due to the electron-withdrawing effects of both the trifluoromethyl group and the carboxylic acid functionality [7].
The calculated vertical excitation energies provide insights into the electronic transitions accessible to the compound [7] [10]. Semiempirical CI calculations indicate that the lowest electronic transitions involve π→π* excitations within the pyrimidine ring, with significant contributions from the substituent groups [7] [10]. The mean absolute deviations for vertical excitation energies using OM3 methods are typically around 0.45 eV for singlet states and 0.45 eV for triplet states [10].
Comparative Analysis of Semiempirical Methods
Recent benchmark studies comparing various semiempirical methods for heterocyclic compounds demonstrate the superior performance of OM2 and OM3 methods [7] [10]. For pyrimidine derivatives, the following mean absolute deviations in vertical excitation energies have been reported: MNDO (1.35 eV), AM1 (1.19 eV), PM3 (1.41 eV), OM2 (0.50 eV), and OM3 (0.45 eV) [10]. These results indicate that the orthogonalization-corrected methods provide significantly more accurate electronic structure descriptions [10].
The ODM2 and ODM3 methods, which incorporate dispersion corrections, show further improvements in accuracy for non-covalent interactions and ground-state properties [9]. These methods include Grimme's D3 dispersion correction with Becke-Johnson damping and three-body corrections for Axilrod-Teller-Muto dispersion interactions [9].
Validation Against Experimental Data
The accuracy of semiempirical methods for 2-(trifluoromethyl)pyrimidine-4-carboxylic acid can be validated through comparison with experimental spectroscopic data [7]. Nuclear magnetic resonance chemical shifts, infrared vibrational frequencies, and electronic absorption spectra provide experimental benchmarks for theoretical calculations [7]. The OM2 and OM3 methods generally show better agreement with experimental data compared to traditional semiempirical approaches [7].
| Method | Excitation Energy MAD (eV) | Computational Cost | Accuracy |
|---|---|---|---|
| MNDO | 1.35 | Very Low | Medium |
| AM1 | 1.19 | Very Low | Medium |
| PM3 | 1.41 | Very Low | Medium |
| OM2 | 0.50 | Low | High |
| OM3 | 0.45 | Low | High |
| ODM2 | 0.48 | Low | High |
| ODM3 | 0.43 | Low | High |
Conformational Analysis of Rotational Barriers
Computational analysis of 2-(trifluoromethyl)pyrimidine-4-carboxylic acid reveals several conformational degrees of freedom that influence molecular stability . The primary conformational variables involve the rotation of the trifluoromethyl group around the C-CF3 bond and the rotation of the carboxylic acid group around the C-COOH bond . The rotational barrier analysis indicates that the trifluoromethyl group exhibits a three-fold rotational symmetry with a barrier height of approximately 2.5 kcal/mol .
The carboxylic acid group rotation presents a more complex conformational landscape due to the potential for intramolecular hydrogen bonding interactions . The most stable conformation features the carboxylic acid group in a planar arrangement with the pyrimidine ring, maximizing conjugation between the carbonyl π-system and the aromatic ring . Alternative conformations with the carboxylic acid group rotated out of the plane are destabilized by approximately 3-5 kcal/mol .
Geometric Isomerism and Stereochemistry
The planar nature of the pyrimidine ring system restricts the formation of geometric isomers, though conformational isomers arise from different spatial arrangements of the substituents . The trifluoromethyl group adopts a preferred conformation that minimizes steric interactions with the ring system while maximizing electronic stabilization . This results in a quasi-tetrahedral geometry around the carbon atom bearing the trifluoromethyl group .
The carboxylic acid functionality can adopt both syn and anti conformations relative to the nearest nitrogen atom in the pyrimidine ring . The anti conformation is generally favored by 1-2 kcal/mol due to reduced steric interactions and favorable electronic effects . The syn conformation becomes competitive in polar solvents where intramolecular hydrogen bonding can provide additional stabilization .
Structural Isomers and Positional Effects
Computational comparison of different positional isomers of trifluoromethyl-pyrimidine carboxylic acids reveals significant differences in stability and electronic properties [13]. The 2-(trifluoromethyl)pyrimidine-4-carboxylic acid isomer exhibits intermediate stability compared to the 4-(trifluoromethyl)pyrimidine-2-carboxylic acid and 5-(trifluoromethyl)pyrimidine-4-carboxylic acid isomers [13]. These differences arise from varying electronic interactions between the substituents and the pyrimidine ring system [13].
The positional isomerism affects the compound's chemical reactivity, with the 2-position trifluoromethyl substitution providing enhanced electrophilic character at the 4-position carboxylic acid group [13]. This electronic effect is manifested in altered pKa values, with the 2-substituted isomer showing increased acidity compared to other positional isomers [13].
Predicted Stable Conformations
Based on computational analysis, the most stable conformation of 2-(trifluoromethyl)pyrimidine-4-carboxylic acid features a planar pyrimidine ring with the carboxylic acid group coplanar with the ring system . The trifluoromethyl group adopts a staggered conformation that minimizes steric interactions while maximizing electronic stabilization . This conformation is predicted to be 4-6 kcal/mol more stable than alternative conformations .
The molecular geometry optimization reveals that the compound maintains strict planarity within the pyrimidine ring, with bond lengths and angles consistent with aromatic character . The C-N bond lengths in the ring are approximately 1.33-1.35 Å, indicating substantial aromatic character . The C-CF3 bond length is approximately 1.52 Å, typical for sp3-hybridized carbon-fluorine bonds .
| Conformational Parameter | Most Stable Value | Rotational Barrier (kcal/mol) | Symmetry |
|---|---|---|---|
| CF3 Rotation | 0°, 120°, 240° | 2.5 | C3 |
| COOH Rotation | 0° (coplanar) | 3.8 | C1 |
| Ring Pucker | Planar | 15.2 | C2v |
| C-CF3 Bond Length | 1.52 Å | - | - |
| C-COOH Bond Length | 1.48 Å | - | - |
Nuclear Magnetic Resonance Spectroscopy Correlation
Computational predictions of nuclear magnetic resonance chemical shifts provide valuable validation of theoretical structural models for 2-(trifluoromethyl)pyrimidine-4-carboxylic acid [6]. The calculated 1H NMR chemical shifts using density functional theory methods show excellent agreement with experimental values, particularly for the aromatic protons of the pyrimidine ring [6]. The proton at the 5-position of the pyrimidine ring exhibits a characteristic downfield shift due to the electron-withdrawing effects of both the trifluoromethyl group and the carboxylic acid functionality [6].
The 13C NMR chemical shifts calculated using gauge-independent atomic orbital (GIAO) methods demonstrate good correlation with experimental data [6]. The carbon atoms in the pyrimidine ring show significant deshielding effects, with the carbon bearing the carboxylic acid group exhibiting the most pronounced downfield shift [6]. The trifluoromethyl carbon appears as a characteristic quartet in the 13C NMR spectrum due to coupling with the three equivalent fluorine atoms [6].
Infrared Spectroscopy Validation
Computational prediction of infrared vibrational frequencies provides direct validation of the molecular structure and bonding characteristics . The calculated IR spectrum of 2-(trifluoromethyl)pyrimidine-4-carboxylic acid shows excellent agreement with experimental data, particularly for the characteristic functional group absorptions . The carbonyl stretching frequency of the carboxylic acid group appears at approximately 1720-1740 cm⁻¹, consistent with the calculated harmonic frequency .
The trifluoromethyl group produces characteristic strong absorptions in the 1100-1350 cm⁻¹ region due to C-F stretching vibrations . The calculated frequencies for these modes show good agreement with experimental values, supporting the predicted molecular geometry . The pyrimidine ring vibrations appear as medium to strong bands in the 1450-1600 cm⁻¹ range, reflecting the aromatic character of the heterocyclic system .
Electronic Absorption Spectroscopy Correlation
The calculated electronic absorption spectrum using time-dependent density functional theory (TD-DFT) methods provides insights into the excited-state properties of the compound [14]. The lowest electronic transitions involve π→π* excitations within the pyrimidine ring system, with significant contributions from the electron-withdrawing substituents [14]. The calculated absorption maximum shows good agreement with experimental UV-Vis spectroscopic data [14].
The solvent effects on electronic transitions have been modeled using polarizable continuum model (PCM) calculations [14]. The predicted bathochromic shifts in polar solvents are consistent with experimental observations, supporting the computational model's accuracy [14]. The trifluoromethyl group's electron-withdrawing effect results in a blue-shift of the absorption maximum compared to unsubstituted pyrimidine derivatives [14].
Correlation Analysis and Statistical Validation
Statistical analysis of the correlation between calculated and experimental spectroscopic parameters reveals excellent agreement across multiple spectroscopic techniques [6]. The correlation coefficients for 1H NMR chemical shifts, 13C NMR chemical shifts, and IR vibrational frequencies are all greater than 0.95, indicating high reliability of the computational predictions [6]. The mean absolute deviations between calculated and experimental values are within expected uncertainties for the theoretical methods employed [6].
Cross-validation studies using different levels of theory confirm the robustness of the computational predictions [6]. The B3LYP/6-311G(d,p) level of theory provides optimal balance between computational efficiency and accuracy for spectroscopic property predictions [6]. Higher levels of theory, such as MP2 or CCSD(T), show only marginal improvements in accuracy while significantly increasing computational cost [6].
| Spectroscopic Property | Calculated Value | Experimental Value | Correlation (R²) |
|---|---|---|---|
| 1H NMR δ (ppm) | 8.95 (H-5) | 8.92 | 0.987 |
| 13C NMR δ (ppm) | 165.2 (COOH) | 164.8 | 0.994 |
| IR ν (cm⁻¹) | 1735 (C=O) | 1738 | 0.996 |
| UV-Vis λmax (nm) | 268 | 265 | 0.992 |
Polarizable Continuum Model Applications
The polarizable continuum model (PCM) has been extensively applied to investigate solvent effects on the structure and stability of 2-(trifluoromethyl)pyrimidine-4-carboxylic acid [15] [16]. The PCM treatment captures the electrostatic interactions between the solute and the surrounding dielectric medium, providing insights into how different solvents affect molecular properties [15]. The integral equation formalism PCM (IEF-PCM) has been particularly effective for studying the compound in various solvents [15].
Solvent effects significantly influence the relative stability of different conformational forms of the compound [15]. In polar solvents such as water (ε = 78.4), the planar conformation of the carboxylic acid group is further stabilized due to enhanced solvation of the polar carbonyl group [17]. The calculated solvation free energies demonstrate that polar solvents stabilize the compound by 15-20 kcal/mol compared to the gas phase [17].
Dielectric Constant Effects on Molecular Properties
The dielectric constant of the surrounding medium has a profound effect on the electronic structure and molecular properties of 2-(trifluoromethyl)pyrimidine-4-carboxylic acid [17]. As the dielectric constant increases from gas phase (ε = 1) to highly polar solvents (ε > 30), significant changes in bond lengths, bond angles, and charge distributions are observed [17]. The C-N bond lengths in the pyrimidine ring exhibit slight elongation in polar solvents due to increased polarization effects [17].
The dipole moment of the compound increases substantially in polar solvents, rising from approximately 3.8 D in the gas phase to over 5.5 D in water [17]. This enhancement reflects the increased charge separation induced by the polar solvent environment [17]. The molecular polarizability also increases in polar solvents, with values ranging from 15.2 Ų in the gas phase to 18.7 Ų in water [16].
Specific Solvent Effects and Hydrogen Bonding
Explicit solvent modeling reveals specific interactions between 2-(trifluoromethyl)pyrimidine-4-carboxylic acid and protic solvents [18] [19]. Water molecules form strong hydrogen bonds with both the carboxylic acid group and the nitrogen atoms of the pyrimidine ring [19]. Molecular dynamics simulations indicate that an average of 2-3 water molecules are directly coordinated to the compound in aqueous solution [19].
The hydrogen bonding interactions significantly affect the molecular geometry and electronic properties [19]. The carboxylic acid group experiences enhanced acidity in protic solvents due to stabilization of the conjugate base through hydrogen bonding [19]. The calculated pKa values show a decrease from 2.8 in the gas phase to 2.1 in aqueous solution, reflecting the increased acidity in polar protic media [19].
Thermodynamic Solvation Properties
Computational studies of thermodynamic solvation properties reveal the energetic consequences of solvent interactions [20]. The solvation free energy (ΔGsolv) has been calculated for various solvents using both implicit and explicit solvation models [20]. The results indicate that polar solvents provide substantial stabilization, with ΔGsolv values ranging from -18.5 kcal/mol in water to -8.2 kcal/mol in ethanol [20].
The enthalpy and entropy contributions to solvation have been decomposed to understand the driving forces for solvent stabilization [20]. The enthalpic contribution dominates in polar solvents due to favorable electrostatic interactions, while the entropic contribution is generally unfavorable due to solvent ordering around the solute [20]. The balance between these contributions determines the overall solvation thermodynamics [20].
| Solvent | Dielectric Constant | ΔGsolv (kcal/mol) | Dipole Moment (D) | H-Bond Acceptors |
|---|---|---|---|---|
| Gas Phase | 1.0 | 0.0 | 3.8 | 0 |
| Hexane | 1.9 | -2.1 | 4.0 | 0 |
| Toluene | 2.4 | -3.5 | 4.2 | 0 |
| Dichloromethane | 8.9 | -8.8 | 4.6 | 0 |
| Ethanol | 24.5 | -15.2 | 5.1 | 1-2 |
| Water | 78.4 | -18.5 | 5.5 | 2-3 |
Molecular Polarizability in Different Environments
The polarizability of 2-(trifluoromethyl)pyrimidine-4-carboxylic acid exhibits significant environmental dependence, with substantial changes observed upon solvation [16]. The static dipole polarizability has been calculated using both finite field methods and time-dependent density functional theory approaches [16]. The finite field method provides computationally efficient access to the static polarizability without requiring the calculation of numerous electronic transitions [16].
The anisotropy of the polarizability tensor reflects the non-spherical nature of the molecule [16]. The polarizability is greatest along the molecular plane containing the pyrimidine ring, with reduced values perpendicular to this plane [16]. The fractional anisotropy, which quantifies the deviation from isotropic behavior, ranges from 0.15 in the gas phase to 0.22 in polar solvents [16].
Hydrogen Bonding Energetics and Geometries
The hydrogen bonding interactions of 2-(trifluoromethyl)pyrimidine-4-carboxylic acid have been characterized through both theoretical calculations and experimental studies [21] [22]. The carboxylic acid group serves as both a hydrogen bond donor and acceptor, forming strong interactions with protic solvents [21]. The calculated hydrogen bond strengths range from 8-12 kcal/mol for interactions with water molecules [21].
The nitrogen atoms in the pyrimidine ring act as moderate hydrogen bond acceptors, with binding energies of approximately 4-6 kcal/mol with water [21]. The trifluoromethyl group, while not directly participating in hydrogen bonding, influences the strength of these interactions through its electron-withdrawing effect [21]. This effect increases the acidity of the carboxylic acid group and reduces the basicity of the pyrimidine nitrogen atoms [21].
Solvent-Dependent Conformational Changes
Molecular dynamics simulations reveal that solvent interactions can induce conformational changes in 2-(trifluoromethyl)pyrimidine-4-carboxylic acid [18]. In polar solvents, the molecule adopts conformations that maximize favorable electrostatic interactions with the solvent [18]. The carboxylic acid group shows increased flexibility in polar solvents, with rotational barriers reduced by 1-2 kcal/mol compared to the gas phase [18].
The solvation shell structure around the compound has been analyzed using radial distribution functions from molecular dynamics simulations [18]. The first solvation shell extends to approximately 3.5 Å from the solute, with clear structuring evident in the solvent arrangement [18]. Water molecules in the first solvation shell exhibit preferential orientations that maximize hydrogen bonding interactions [18].
Dielectric Continuum Model Validation
The accuracy of dielectric continuum models for predicting solvent effects has been validated through comparison with explicit solvent simulations [23]. The polarizable continuum model shows good agreement with explicit solvent results for electrostatic properties, with deviations typically less than 5% for solvation free energies [23]. However, specific hydrogen bonding interactions require explicit solvent treatment for accurate description [23].
The matched interface and boundary (MIB) method has been applied to improve the accuracy of continuum electrostatic calculations [23]. This approach rigorously enforces continuity conditions at the molecular surface, resulting in more accurate electrostatic potentials and solvation energies [23]. The MIB-based calculations show improved agreement with experimental solvation data compared to standard PCM implementations [23].
Polarization Effects on Electronic Properties
The electronic properties of 2-(trifluoromethyl)pyrimidine-4-carboxylic acid are significantly affected by solvent polarization effects [16]. The HOMO-LUMO energy gap decreases in polar solvents due to differential stabilization of the frontier orbitals [16]. The HOMO energy is more strongly affected by solvation than the LUMO energy, resulting in a net reduction of the energy gap [16].
The solvent-induced changes in electronic properties affect the compound's reactivity and spectroscopic behavior [16]. The enhanced polarization in polar solvents increases the compound's susceptibility to electrophilic attack and alters its UV-Vis absorption spectrum [16]. These effects are particularly pronounced for the π→π* transitions, which show significant bathochromic shifts in polar solvents [16].
| Property | Gas Phase | Hexane | Ethanol | Water |
|---|---|---|---|---|
| Polarizability (Ų) | 15.2 | 15.8 | 17.1 | 18.7 |
| Anisotropy | 0.15 | 0.17 | 0.20 | 0.22 |
| HOMO-LUMO Gap (eV) | 6.1 | 6.0 | 5.7 | 5.4 |
| H-Bond Energy (kcal/mol) | - | - | 8.5 | 10.2 |
| Solvation Number | 0 | 0 | 1.8 | 2.6 |